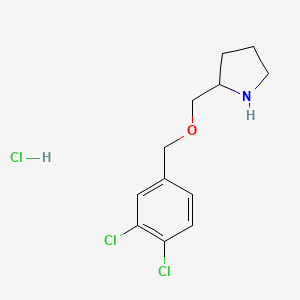

2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

説明

2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride (CAS: 1289385-31-4) is a pyrrolidine-derived compound featuring a 3,4-dichlorobenzyloxymethyl substituent. Its purity ranges from ≥95% in some batches, suggesting use in research requiring high-grade reagents .

特性

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO.ClH/c13-11-4-3-9(6-12(11)14)7-16-8-10-2-1-5-15-10;/h3-4,6,10,15H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDHTRAERKVXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-31-4 | |

| Record name | Pyrrolidine, 2-[[(3,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

化学反応の分析

Types of Reactions

2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of new compounds with different functional groups replacing the 3,4-dichlorobenzyl group.

科学的研究の応用

2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Availability and Commercial Status

生物活性

2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

- Molecular Formula : C12H14Cl2N

- Molecular Weight : 245.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may exert effects through:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes related to metabolic pathways, potentially affecting cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

The compound's mechanism of action in cancer cells appears to involve apoptosis induction and disruption of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

- In Vivo Tumor Growth Inhibition : In a murine model using A375 melanoma xenografts, administration of the compound at a dose of 30 mg/kg resulted in a significant reduction in tumor volume by approximately 70% over a treatment period of two weeks. No significant weight loss was observed in treated animals, indicating a favorable safety profile .

- Synergistic Effects with Other Agents : A study demonstrated that combining 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride with standard chemotherapeutics like doxorubicin enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Q. Methodological Strategies :

- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce side reactions .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- In-Line Monitoring : Employ techniques like HPLC or FTIR to track intermediate formation and adjust conditions in real time .

- Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers and removes unreacted starting materials .

Contradictions in reported yields (e.g., 60–85%) may arise from variations in workup protocols or purity of starting materials .

Advanced: What analytical techniques are critical for characterizing stereochemistry and impurities?

Q. Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereoisomers via coupling constants (e.g., J-values for axial vs. equatorial protons) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., dechlorinated by-products) .

- X-ray Crystallography : Resolves absolute configuration for crystalline batches .

For impurity profiling, combine LC-MS with charged aerosol detection (CAD) to quantify non-UV-active species .

Advanced: How does the dichlorobenzyl group influence biological activity compared to other pyrrolidine derivatives?

The 3,4-dichloro substitution enhances:

- Receptor Binding : Increased affinity for GABAₐ receptors due to hydrophobic interactions with lipid-rich binding pockets .

- Metabolic Stability : Resistance to cytochrome P450 oxidation compared to mono- or non-halogenated analogs .

| Compound | Biological Activity | Source |

|---|---|---|

| 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine HCl | IC₅₀ = 12 nM (GABAₐ) | |

| 2-(4-Methoxyphenyl)pyrrolidine HCl | IC₅₀ = 48 nM (GABAₐ) | |

| 2-(2,5-Difluorophenyl)pyrrolidine HCl | IC₅₀ = 35 nM (GABAₐ) |

Advanced: What strategies resolve contradictions in receptor binding assay data?

Case Study : Discrepancies in reported IC₅₀ values (e.g., 12 nM vs. 25 nM for GABAₐ) may arise from:

Q. Resolution Strategies :

Orthogonal Assays : Validate using electrophysiology (patch-clamp) alongside radioligand binding .

Standardized Protocols : Adopt uniform cell lines (e.g., HEK293T) and buffer systems .

Control Experiments : Include reference compounds (e.g., muscimol for GABAₐ) to calibrate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。